3-Amino-5-fluoro-2-hydroxybenzoic acid

Descripción general

Descripción

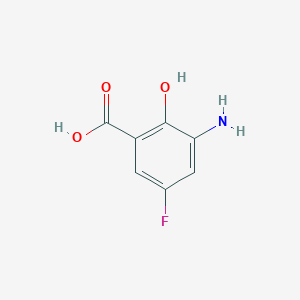

3-Amino-5-fluoro-2-hydroxybenzoic acid is an organic compound with the chemical formula C7H6FNO3. This compound is a derivative of salicylic acid, a naturally occurring substance widely used in medicine for its anti-inflammatory properties. The structure of this compound includes a benzene ring with a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH) attached to it, along with a fluorine atom.

Mecanismo De Acción

Target of Action

It’s structurally similar compound, aminosalicylic acid, is known to bind pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Mode of Action

Based on its structural similarity to aminosalicylic acid, it may interact with its targets in a similar manner .

Biochemical Pathways

The biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics, is known to involve the aminoshikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . This pathway involves several transformations leading to the formation of AHBA .

Pharmacokinetics

The compound’s molecular weight (17113) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability .

Result of Action

A structurally similar compound, aminosalicylic acid, is known to slow bacterial growth and multiplication by inhibiting the synthesis of folic acid .

Métodos De Preparación

The synthesis of 3-Amino-5-fluoro-2-hydroxybenzoic acid can be achieved through various methods. One common method involves the reaction of 2,4-diaminofluorobenzene with salicylic acid. Another method includes the reaction of 4-fluorosalicylic acid with ammonia. The product can be purified through recrystallization or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Amino-5-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines to form amides.

Halogenation: Introduction of halogen atoms into the compound.

Common reagents used in these reactions include alcohols, amines, and halogenating agents. The major products formed from these reactions are esters, amides, and halogenated derivatives.

Aplicaciones Científicas De Investigación

3-Amino-5-fluoro-2-hydroxybenzoic acid has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper in biological samples. Additionally, it has applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. Its derivatives are also studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

Comparación Con Compuestos Similares

3-Amino-5-fluoro-2-hydroxybenzoic acid can be compared with other similar compounds, such as:

3-Amino-5-hydroxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

3-Amino-4-hydroxybenzoic acid: Has a different position of the hydroxyl group, leading to variations in its chemical properties and applications.

5-Fluorosalicylic acid: Contains a fluorine atom but lacks the amino group, resulting in different chemical behavior and uses.

The presence of both the amino and fluorine groups in this compound makes it unique and valuable for specific applications in research and industry.

Actividad Biológica

3-Amino-5-fluoro-2-hydroxybenzoic acid (AFHBA) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AFHBA is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a benzoic acid backbone. This unique structure contributes to its reactivity and biological interactions.

AFHBA's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : AFHBA exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may help in mitigating oxidative stress in cells.

- Inhibition of Enzymatic Activity : AFHBA has been shown to inhibit specific enzymes, including those involved in the biosynthesis of critical biomolecules. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects .

Biological Activities

The following table summarizes the key biological activities associated with AFHBA:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that AFHBA inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that AFHBA had significant cytotoxic effects on MCF-7 breast cancer cells, indicating its potential as an anticancer therapeutic .

- Enzyme Interaction Studies : Research indicated that AFHBA could inhibit enzymes crucial for the biosynthesis of ansamycin antibiotics through interaction with their active sites. This inhibition was quantified with IC50 values indicating effective concentrations for therapeutic applications .

Future Directions

Further research is needed to explore the full therapeutic potential of AFHBA. Key areas include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Elucidating the detailed mechanisms by which AFHBA exerts its biological effects.

- Formulation Development : Exploring drug formulation strategies that enhance bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

3-amino-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOSNJXIVKMIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.